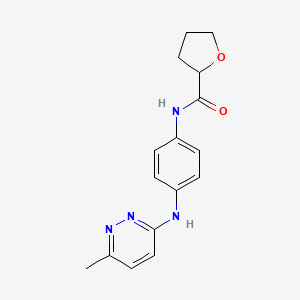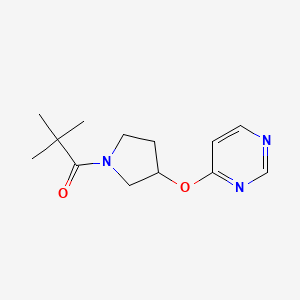
2,2-Dimethyl-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
DPP-4 inhibitor is a class of drugs that is used to treat type 2 diabetes by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4). DPP-4 is responsible for the degradation of incretin hormones, which play an important role in regulating blood glucose levels. By inhibiting DPP-4, DPP-4 inhibitors increase the levels of incretin hormones, which in turn stimulate insulin secretion and lower blood glucose levels. DPP-4 inhibitors have been shown to be effective in controlling blood glucose levels in patients with type 2 diabetes, and are now widely used as a treatment option for this condition.
Scientific Research Applications
Cation Tautomerism and Molecular Recognition
Pyrimidines, including structures similar to 2,2-Dimethyl-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)propan-1-one, play crucial roles in biology and medicine, particularly in DNA. Their functionality in pharmaceuticals is often linked to molecular recognition processes involving hydrogen bonding. Studies on crystalline forms of pyrimidine salts have provided insights into cation tautomerism, twinning, and disorder, which are essential for understanding drug interactions at the molecular level (Rajam et al., 2017).
Heterocyclic Compound Synthesis
The use of 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride in alkylation and ring closure reactions demonstrates the versatility of pyrimidine derivatives in generating structurally diverse libraries of compounds. Such methodologies can lead to the development of new pharmaceuticals, showcasing the importance of pyrimidine structures in drug synthesis and design (Roman, 2013).
Intermediate for Antibiotic Synthesis
N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a key intermediate in synthesizing antibiotics like premafloxacin, highlights the role of pyrimidine and related structures in developing treatments against pathogens of veterinary importance. This underscores the compound's significance in antibiotic research and development (Fleck et al., 2003).
Hydrogen-Bonded Structures in Crystallography
The study of hydrogen-bonded structures in pyrimidin-4(3H)-one derivatives provides insights into the electronic structures and molecular interactions of pyrimidine molecules. Such research helps elucidate the structural basis for the biological activity of pyrimidine derivatives and their potential pharmaceutical applications (Orozco et al., 2009).
properties
IUPAC Name |
2,2-dimethyl-1-(3-pyrimidin-4-yloxypyrrolidin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-13(2,3)12(17)16-7-5-10(8-16)18-11-4-6-14-9-15-11/h4,6,9-10H,5,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJHIKPVVTZNARO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC(C1)OC2=NC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


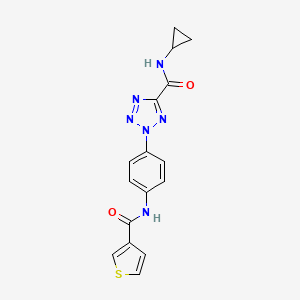
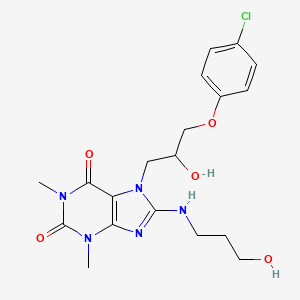
![2-(4-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide](/img/structure/B2730240.png)
![8-chloro-2-(pyrimidine-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2730241.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-(3,4-difluorobenzoyl)azetidine-3-carboxamide](/img/structure/B2730246.png)
![N-(3-(quinolin-8-yloxy)propyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2730247.png)

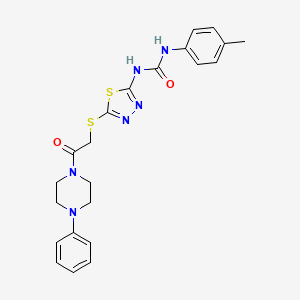

![(2E)-3-methyl-2-[(3-methylanilino)methylidene]-1-oxopyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2730254.png)
![6-Fluoro-4-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(4-methylbenzenesulfonyl)quinoline](/img/structure/B2730255.png)
